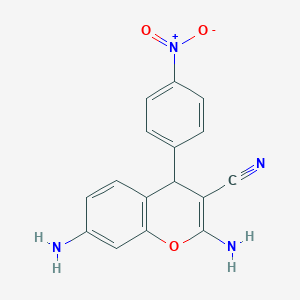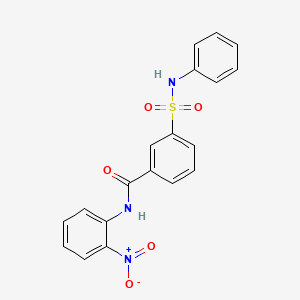
ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyran derivative and has been synthesized through several methods.
Mecanismo De Acción
The mechanism of action of Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the immune response by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain fungi and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
1. Further studies on the mechanism of action of Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate.
2. Development of new derivatives with improved solubility and bioactivity.
3. Investigation of the potential of this compound as a treatment for fungal and bacterial infections.
4. Preclinical studies on the anticancer activity of this compound.
5. Evaluation of the toxicity and safety profile of this compound in animal models.
Métodos De Síntesis
One of the methods used to synthesize Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is through a one-pot, three-component reaction. This involves the reaction of 2,3-dimethoxybenzaldehyde, malononitrile, and 2-amino-4-(2,3-dimethoxyphenyl)butanoic acid ethyl ester in the presence of a catalytic amount of piperidine.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate has been studied for its potential applications in medicinal chemistry. In particular, it has been found to exhibit anti-inflammatory, anticancer, and antifungal activities. Studies have also shown that this compound can inhibit the growth of certain bacteria.
Propiedades
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-5-8-14-17(20(23)26-6-2)16(13(11-21)19(22)27-14)12-9-7-10-15(24-3)18(12)25-4/h7,9-10,16H,5-6,8,22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSWTHMLRZIHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=C(C(=CC=C2)OC)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-2-[2-(1-naphthyloxy)ethoxy]ethanamine](/img/structure/B5023544.png)
![N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5023547.png)
![4-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]butanohydrazide](/img/structure/B5023562.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5023568.png)
![8-(4-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B5023579.png)


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5023588.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5023596.png)

![N-(tert-butyl)-5-chloro-2-({1-[(4-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5023610.png)

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5023617.png)